molecular formula C23H26O11 B12385569 Pilosidine

Pilosidine

Cat. No.: B12385569
M. Wt: 478.4 g/mol
InChI Key: XBAOUURGPFGYBL-CARAORCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pilosidine can be isolated from the rhizomes of Curculigo pilosa through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Curculigo pilosa rhizomes. The process is similar to laboratory-scale extraction but is optimized for higher yield and efficiency. Techniques such as supercritical fluid extraction may be employed to enhance the extraction process .

Chemical Reactions Analysis

Types of Reactions

Pilosidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Pilosidine exerts its effects primarily through its vasoconstrictor activity. It facilitates adrenaline-evoked contractions in rabbit aorta isolated preparations, indicating its action on adrenergic receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pilosidine is unique due to its specific vasoconstrictor activity and its structural features as a glucosyl-fused norlignan. Its ability to facilitate adrenaline-evoked contractions distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

IUPAC Name

3-[(2R,3R,4aR,6R,7S,8S,8aR)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]-1-(3,4-dihydroxyphenyl)propan-1-one

InChI

InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2/t17-,18-,19-,20+,21-,22-,23-/m1/s1

InChI Key

XBAOUURGPFGYBL-CARAORCDSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](O[C@H]3[C@H](O2)[C@H]([C@@H]([C@H](O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O

Origin of Product

United States

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